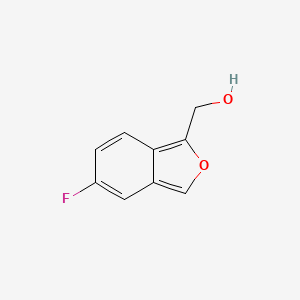

2-Benzofuranmethanol, 5-fluoro-

Description

2-Benzofuranmethanol, 5-fluoro- is a fluorinated benzofuran derivative characterized by a benzofuran core substituted with a hydroxymethyl (-CH₂OH) group at the 2-position and a fluorine atom at the 5-position. This compound’s structure combines the aromatic benzofuran system with polar functional groups, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxymethyl group offers sites for further chemical modifications .

Properties

IUPAC Name |

(5-fluoro-2-benzofuran-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-1-2-8-6(3-7)5-12-9(8)4-11/h1-3,5,11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPZNKTWIDUKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(OC=C2C=C1F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Benzofuranmethanol, 5-fluoro- has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Benzofuranmethanol, 5-fluoro- exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methyl-2-Benzofuranmethanol

- Structural Differences: The 5-methyl analog replaces the fluorine atom with a methyl group.

- Physicochemical Properties: Property 5-Fluoro-2-Benzofuranmethanol 5-Methyl-2-Benzofuranmethanol Molecular Weight (g/mol) ~166.1* ~162.2 Substituent Electronic Effect Electron-withdrawing (F) Electron-donating (CH₃) *Calculated based on C₉H₇FO₂.

Applications : The 5-methyl derivative is primarily used in materials science, while the 5-fluoro variant’s enhanced polarity may favor pharmacological activity .

4-Benzofurancarboxaldehyde, 5-fluoro-

- Functional Group Variation : Replaces the hydroxymethyl group with a carboxaldehyde (-CHO). This increases electrophilicity, enabling nucleophilic addition reactions.

- Reactivity: The aldehyde group in 4-Benzofurancarboxaldehyde, 5-fluoro- facilitates condensation reactions, unlike the hydroxymethyl group in 2-Benzofuranmethanol, 5-fluoro-, which is more suited for esterification or etherification .

5-Fluoro-3-Benzofuranone

- Core Structure : Features a ketone at the 3-position instead of a hydroxymethyl group.

- Biological Activity: Ketones are common in bioactive molecules (e.g., β2-adrenoceptor agonists). The absence of a hydroxymethyl group in 5-fluoro-3-benzofuranone may reduce hydrogen-bonding capacity compared to 2-Benzofuranmethanol, 5-fluoro- .

Pharmacological Activity Comparison

β2-Adrenoceptor Agonist Activity

- 5-Fluoro vs. 8-Fluoro Analogs: In studies on fluorinated trimetoquinol analogs, the 5-fluoro derivative (compound 2) demonstrated comparable tracheal relaxation efficacy to the parent compound (compound 1) but reduced atrial stimulatory potency. This highlights the positional influence of fluorine on tissue-specific β-adrenoceptor activation .

- Propranolol Antagonism: The pKB values of propranolol against 5-fluoro analogs in atrial and tracheal tissues were nearly identical, confirming β-adrenoceptor-mediated effects .

| Compound | Tracheal Relaxation (EC₅₀) | Atrial Stimulation (EC₅₀) |

|---|---|---|

| Trimetoquinol (1) | 1.0 nM | 1.2 nM |

| 5-Fluoro analog (2) | 1.1 nM | 3.5 nM |

| 8-Fluoro analog (3) | 2.5 nM | 6.8 nM |

*Data adapted from β2-adrenoceptor studies .

Metabolic Stability

Fluorine at the 5-position in 2-Benzofuranmethanol reduces oxidative metabolism compared to non-fluorinated analogs, as seen in related benzofuran derivatives .

Biological Activity

2-Benzofuranmethanol, 5-fluoro- is a fluorinated derivative of benzofuranmethanol, characterized by a benzofuran ring with a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and antifungal properties, as well as its implications in medicinal chemistry.

- IUPAC Name : (5-fluoro-2-benzofuran-1-yl)methanol

- Molecular Formula : C₉H₇FO₂

- CAS Number : [B8068181]

Antimicrobial and Antifungal Properties

Research indicates that 2-Benzofuranmethanol, 5-fluoro- exhibits significant antimicrobial activity. The presence of the fluorine atom enhances its reactivity and binding affinity towards biological targets, which may contribute to its effectiveness against various pathogens.

Table 1: Antimicrobial Activity of 2-Benzofuranmethanol, 5-fluoro-

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Moderate | |

| Fungi | High | |

| Gram-positive Bacteria | Significant | |

| Gram-negative Bacteria | Moderate |

The compound has been tested against a range of microorganisms, showing promising results particularly against fungal strains.

The mechanism through which 2-Benzofuranmethanol, 5-fluoro- exerts its biological effects involves interactions with specific molecular targets. The fluorine atom is believed to enhance the compound's ability to disrupt cellular processes in target organisms. This includes:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways.

- Disruption of Membrane Integrity : The compound may interact with microbial membranes, leading to increased permeability and eventual cell death.

Case Studies

Several studies have explored the biological activity of benzofuran derivatives, including 2-Benzofuranmethanol, 5-fluoro-. For instance:

- Anticancer Activity : In vitro studies have indicated that similar benzofuran derivatives can inhibit cancer cell proliferation by targeting key signaling pathways. For example, compounds with similar structures showed IC50 values as low as against certain cancer cell lines .

- Inflammation Modulation : Benzofuran derivatives have been investigated for their role in inhibiting the 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .

Synthetic Routes

The synthesis of 2-Benzofuranmethanol, 5-fluoro- typically begins with 2-hydroxybenzofuran. The introduction of the hydroxymethyl group is achieved through a reaction with formaldehyde under basic conditions.

Table 2: Synthetic Pathways and Conditions

| Step | Reagents/Conditions | Product |

|---|---|---|

| Hydroxymethylation | Formaldehyde + Base | 2-Benzofuranmethanol, 5-fluoro- |

| Oxidation | KMnO₄ or H₂CrO₄ (acidic) | Carboxylic acids or ketones |

| Reduction | LiAlH₄ or catalytic hydrogenation | Amines or alcohols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.